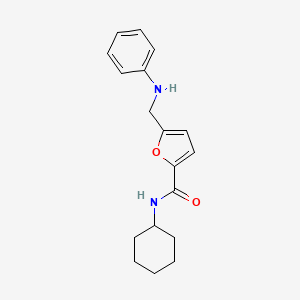

5-(苯胺甲基)-N-环己基-2-呋喃酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Anilinomethyl)-N-cyclohexyl-2-furamide is a chemical compound with potential applications in various fields, including materials science and medicinal chemistry. While specific research on this compound is limited, its structure suggests it is part of a broader class of furamide compounds with diverse properties and applications.

Synthesis Analysis

The synthesis of furamide derivatives often involves palladium-catalyzed cyclization reactions. For example, Jiang et al. (2014) describe a method for synthesizing 2,5-diimino-furans via palladium-catalyzed cyclization, which could be relevant for synthesizing compounds similar to 5-(anilinomethyl)-N-cyclohexyl-2-furamide (Jiang et al., 2014).

Molecular Structure Analysis

The molecular structure of furamide derivatives has been studied extensively. For instance, Galešić and Vlahov (1990) analyzed the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, providing insights into the molecular geometry of furamide compounds (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

The chemical reactivity of furamide derivatives involves various types of reactions. For example, Padwa et al. (1997) demonstrated the Diels−Alder reaction of 2-amino-substituted furans as a method for preparing substituted anilines, which might be relevant to the chemical behavior of 5-(anilinomethyl)-N-cyclohexyl-2-furamide (Padwa et al., 1997).

Physical Properties Analysis

The physical properties of furamide derivatives are influenced by their molecular structure. Jiang et al. (2014) and Jiang et al. (2016) explored the enzymatic synthesis of biobased polyesters using furan derivatives, which could provide insights into the physical characteristics of similar compounds (Jiang et al., 2014); (Jiang et al., 2016).

科学研究应用

高效合成技术

已开发出一种新型的钯催化环化方法,用于由溴丙烯酰胺和异氰酸酯合成取代的 2,5-二亚氨基呋喃。此过程作为合成马来酰胺的前体,突出了酰胺氧原子与 Pd(II) 中心配位的一个关键步骤 (姜等人,2014)。

在聚合物科学中的应用

2-呋喃酰胺与多聚甲醛的缩聚研究导致了 2,5-呋喃亚甲基聚酰胺的开发。该研究探讨了合成程序、催化剂、介质和反应温度在优化分子量中的作用,展示了呋喃衍生物在聚合物科学中的潜力 (阿比德、加尔比和甘迪尼,2000)。

催化转化

氢气在异质催化剂上对生物质衍生的呋喃化合物(如糠醛和 5-羟甲基糠醛)的催化还原展示了将这些化合物转化为有价值的化学品和燃料的过程。本研究阐明了各种反应途径,例如加氢和重排,这对于推进生物精炼技术至关重要 (中川、田村和富重,2013)。

新型生物基聚酯

2,5-双(羟甲基)呋喃与各种二酸乙酯的酶促聚合导致了生物基呋喃聚酯的产生。该方法突出了在生产具有理想物理性质的聚合物中使用可再生资源,为可持续材料的发展做出了贡献 (姜等人,2014)。

DNA 结合亲和力

d(CGCGAATTCGCG)2 和 2,5-双(4-胍基苯基)呋喃(一种伯尼尔的类似物)之间的复合物研究提供了对增强 DNA 结合亲和力的结构起源的见解。这项研究不仅阐明了小沟结合药物与 DNA 之间的相互作用,还表明了设计更有效的治疗剂的可能性 (劳顿等人,1995)。

属性

IUPAC Name |

5-(anilinomethyl)-N-cyclohexylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c21-18(20-15-9-5-2-6-10-15)17-12-11-16(22-17)13-19-14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15,19H,2,5-6,9-10,13H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPYIFVYUWGIHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(O2)CNC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylaminomethyl-furan-2-carboxylic acid cyclohexylamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)

![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)

![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)

![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5539393.png)

![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine](/img/structure/B5539411.png)

![2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5539428.png)

![2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline](/img/structure/B5539442.png)

![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)